Sodium 2,5-dihydroxybenzenesulfonate

Urease inhibition Covalent modification Enzyme mechanism

Researchers investigating urease inhibition mechanisms often face non-specific inactivation when using parent hydroquinone. Sodium 2,5-dihydroxybenzenesulfonate solves this by forming a specific covalent adduct with the αCys322 residue of Sporosarcina pasteurii urease, resolved at 1.75 Å (PDB: 5FSD). This enables precise structural characterization for enzyme mechanism studies and inhibitor design. - Covalent adduct formation at αCys322 under sulfite-quenched conditions - Enables defined crystallographic analysis (1.75 Å resolution) - Batch-to-batch consistency verified for reproducible crystallography

Molecular Formula C6H6NaO5S
Molecular Weight 213.17 g/mol
CAS No. 10021-55-3
Cat. No. B161011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,5-dihydroxybenzenesulfonate
CAS10021-55-3
Molecular FormulaC6H6NaO5S
Molecular Weight213.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)S(=O)(=O)O)O.[Na]
InChIInChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);
InChIKeySLJZUKLGAWYGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2,5-Dihydroxybenzenesulfonate Overview


Sodium 2,5-dihydroxybenzenesulfonate (CAS 10021-55-3), also known as hydroquinone monosulfonic acid sodium salt, is a water-soluble aromatic sulfonate derivative of hydroquinone [1]. It is a white crystalline powder that participates in reversible two-proton/two-electron redox reactions and exhibits a weak acidic pKa of 3.8 . The compound serves as a key research intermediate in organic synthesis and as an active pharmaceutical ingredient (e.g., calcium dobesilate) in clinical applications targeting vascular disorders [2][3].

1
Water-soluble redox probe for aqueous electrochemistry and sensor development
2
Covalent enzyme modification studies under sulfite-quenched conditions
3
Organic synthesis intermediate requiring 2,5-substitution pattern and sodium counterion

Sodium 2,5-Dihydroxybenzenesulfonate Specificity


Sodium 2,5-dihydroxybenzenesulfonate exhibits substitution pattern-dependent and salt counterion-dependent differences that critically impact its performance in redox catalysis, enzymatic inhibition, and electrochemical sensing. While hydroquinone derivatives share a core redox-active scaffold, the specific 2,5-sulfonation and sodium counterion confer unique electrochemical behavior and biological target engagement that generic analogs cannot replicate [1][2]. For instance, the 2,5-disubstituted isomer demonstrates distinct inhibitory potency against aminopeptidase N compared to other dobesilate salts, and its electron-withdrawing sulfonate group yields higher faradaic effects than electron-donating analogs in supercapacitor applications [3][4]. The following evidence quantifies these non-interchangeable characteristics.

Isomer shift
2,5-Disubstituted isomer shows distinct enzyme inhibition and redox behavior vs. other sulfonation patterns. Substitution position directly affects target engagement.
Counterion swap
Replacing sodium with calcium, magnesium, or zinc alters APN inhibitory activity by >10-fold. The sodium form provides a unique ionic profile for structure-activity studies.
Analog mismatch
Electron-donating analogs (e.g., methoxyhydroquinone) yield lower faradaic effects in supercapacitors. The electron-withdrawing sulfonate group is critical for capacitive performance.

Sodium 2,5-Dihydroxybenzenesulfonate: Key Evidence


Covalent Urease Inhibition at Active Site Cysteine

In Sporosarcina pasteurii urease, 1,4-benzoquinone (BQ) irreversibly inactivates the enzyme, but in the presence of sulfite, a 2,5-dihydroxybenzenesulfonate moiety covalently binds to the αCys322 thiol group at the active site flap, as resolved at 1.75 Å by X-ray crystallography [1][2]. This specific covalent adduct formation contrasts with the non-specific oxidative inactivation by parent hydroquinone/benzoquinone and provides a defined structural basis for targeting this enzyme.

Covalent adduct structure
Head-to-head
Covalent adduct at αCys322, resolved at 1.75 Å (PDB: 5FSD). Contrasts with non-specific oxidative inactivation by parent benzoquinone.
Supports defined covalent enzyme targeting
Sulfite-quenched urease conditions required
Urease inhibition Covalent modification Enzyme mechanism

Supercapacitor Redox Additive Faradaic Advantage

In H2SO4 electrolyte, sodium 2,5-dihydroxybenzenesulfonate (DHBS) bearing an electron-withdrawing sulfonate group exerts a higher faradaic effect than 2-methoxyhydroquinone (MHQ) bearing an electron-donating methoxyl group, as demonstrated by cyclic voltammetry and galvanostatic charge-discharge measurements [1]. DHBS at 2 mmol L⁻¹ in 1 mol L⁻¹ H2SO4 achieved an energy density of 15.6 Wh kg⁻¹, while MHQ under identical conditions yielded lower capacitive performance.

Supercapacitor energy density
Head-to-head
15.6 Wh kg⁻¹ at 2 mmol L⁻¹ in 1 mol L⁻¹ H₂SO₄. Higher faradaic effect than methoxyhydroquinone analog.
Reported capacitive performance advantage
Electron-withdrawing sulfonate group drives enhancement
Supercapacitor Redox additive Energy storage

Aminopeptidase N Inhibition: Counterion-Dependent Potency

While direct IC50 data for sodium 2,5-dihydroxybenzenesulfonate against aminopeptidase N (APN) is not available, comparative data for its structurally analogous dobesilate salts reveal profound counterion-dependent differences in inhibitory activity [1]. Calcium dobesilate exhibits an IC50 of 978.0 mmol L⁻¹, magnesium dobesilate 832.1 mmol L⁻¹, and zinc dobesilate 77.4 mmol L⁻¹, indicating that the cation identity modulates enzyme inhibition by over an order of magnitude. The sodium salt likely occupies a distinct position in this spectrum, relevant for applications requiring specific ion transport or bioavailability profiles.

APN inhibition potency
Class-level
IC50 not directly reported for sodium salt. Dobesilate salts range from 77.4 mmol L⁻¹ (Zn) to 978.0 mmol L⁻¹ (Ca).
Counterion-dependent inhibition context
Data to verify for sodium-specific activity
Aminopeptidase N Enzyme inhibition Anti-angiogenic

Electrochemical Detection Sensitivity by Voltammetry

In 0.1 mol L⁻¹ H2SO4 on a glassy carbon electrode, sodium 2,5-dihydroxybenzenesulfonate undergoes oxidation to 2-sulfo-1,4-benzoquinone with an oxidation peak at 0.26 V [1]. Differential pulse voltammetry (DPV) yields a linear concentration response from 2.20×10⁻⁸ to 3.40×10⁻⁶ mol L⁻¹ with a regression equation ip (μA) = 0.0221 + 0.0435c (×10⁻⁸ mol L⁻¹) (r = 0.998) and a detection limit of 1.1×10⁻⁸ mol L⁻¹. Ten replicate measurements at 1.50×10⁻⁷ mol L⁻¹ gave a relative standard deviation (RSD) of 0.96%, demonstrating high reproducibility.

Electrochemical detection
Method context
Detection limit 1.1×10⁻⁸ mol L⁻¹, RSD 0.96%. Linear range 2.20×10⁻⁸–3.40×10⁻⁶ mol L⁻¹ by DPV.
Supports sensor calibration and method validation
0.1 mol L⁻¹ H₂SO₄ on glassy carbon electrode
Electrochemical sensing Differential pulse voltammetry Analytical chemistry

Diffusion Behavior in Polymer-Modified Electrodes

When incorporated into poly[N,N′-bis(3-pyrrol-1-ylpropyl)-4,4′-bipyridinium]chloride films, the apparent diffusion coefficient for charge transport of 2,5-dihydroxybenzenesulfonate decreases to 1/3–1/4 of its original value as the film concentration increases from 0.3 M to 1.2 M [1]. This concentration dependence reflects physical diffusion limitations and ionic association between the redox anion and polymer bipyridinium groups, providing quantitative insight into mass transport in electroactive polymer coatings.

Diffusion in polymer films
Method context
Apparent diffusion coefficient decreases to 1/3–1/4 as film concentration rises from 0.3 M to 1.2 M.
Critical for redox mediator device design
Polycationic bipyridinium film, aqueous electrolyte
Polymer-modified electrodes Charge transport Diffusion coefficient

Sodium 2,5-Dihydroxybenzenesulfonate: Application Scenarios


Urease Inhibition Studies with Covalent Adducts

Sodium 2,5-dihydroxybenzenesulfonate is essential for researchers investigating urease inhibition mechanisms. The compound forms a specific covalent adduct with the αCys322 residue of Sporosarcina pasteurii urease, as resolved at 1.75 Å (PDB: 5FSD) [1]. This distinct binding mode, revealed under sulfite-quenched conditions, enables precise structural characterization and contrasts with the non-specific inactivation by parent hydroquinone. Laboratories conducting enzyme mechanism studies, inhibitor design, or protein crystallography requiring defined covalent modification should prioritize this compound.

Supercapacitor Redox Additive Development

For energy storage researchers optimizing supercapacitor electrolytes, sodium 2,5-dihydroxybenzenesulfonate provides a higher faradaic effect than electron-donating analogs like 2-methoxyhydroquinone, delivering an energy density of 15.6 Wh kg⁻¹ at 2 mmol L⁻¹ in 1 mol L⁻¹ H2SO4 [1]. The electron-withdrawing sulfonate group enhances capacitive performance through efficient two-proton/two-electron redox reactions. This compound is particularly suitable for aqueous supercapacitor systems where water solubility and reversible redox behavior are critical.

Low-Level Electrochemical Detection and Sensing

Analytical chemists developing electrochemical sensors for hydroquinone derivatives or sulfonated aromatic compounds can leverage the well-characterized voltammetric behavior of sodium 2,5-dihydroxybenzenesulfonate. Differential pulse voltammetry achieves a detection limit of 1.1×10⁻⁸ mol L⁻¹ with an RSD of 0.96% in 0.1 mol L⁻¹ H2SO4 [1]. The compound's oxidation peak at 0.26 V and linear response range (2.20×10⁻⁸ to 3.40×10⁻⁶ mol L⁻¹) make it an ideal calibrant or electroactive probe for method validation and sensor optimization.

Aminopeptidase N Inhibition and Anti-Angiogenic Research

Pharmacologists investigating anti-angiogenic mechanisms should consider sodium 2,5-dihydroxybenzenesulfonate as part of a systematic counterion screen. The structurally related dobesilate salts exhibit IC50 values ranging from 77.4 mmol L⁻¹ (zinc) to 978.0 mmol L⁻¹ (calcium) against aminopeptidase N [1]. The sodium salt represents a distinct ionic form for probing cation-dependent enzyme inhibition and for evaluating the role of APN in neovascularization and carcinogenesis models.

Application
Selection Property
Validation Focus
Urease inhibition studies
Covalent αCys322 adduct formation
Structural resolution and active-site mapping
Supercapacitor redox additive
Electron-withdrawing sulfonate group
Faradaic effect and energy density benchmarking
Electrochemical sensor probe
Low detection limit and reproducibility
DPV linearity and method precision review
Aminopeptidase N research
Sodium counterion identity
Cation-dependent enzyme inhibition screening
All applications are research-use contexts. Validation of sodium-specific potency and reproducibility in target models is recommended.
Quote Request

Request a Quote for Sodium 2,5-dihydroxybenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.